molecular formula C20H24ClN7O2 B2995418 3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920412-62-0

3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2995418
CAS No.: 920412-62-0
M. Wt: 429.91
InChI Key: RPBDBPCQHDFDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 2. A piperazine ring is attached at position 7 of the triazolopyrimidine, which is further functionalized with a 3-chloro-2,2-dimethylpropan-1-one group. The 4-methoxyphenyl and chloro-dimethylpropanone moieties likely influence its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

3-chloro-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O2/c1-20(2,12-21)19(29)27-10-8-26(9-11-27)17-16-18(23-13-22-17)28(25-24-16)14-4-6-15(30-3)7-5-14/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBDBPCQHDFDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one (CAS Number: 920372-02-7) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a triazolo-pyrimidine core linked to a piperazine moiety and a dimethylpropanone group. This unique combination of functional groups may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, phenylpyrazolo[3,4-d]pyrimidine derivatives have shown potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) with IC50 values ranging from 0.3 to 24 µM . These compounds were found to induce apoptosis and inhibit cell migration and cycle progression.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5iMCF-70.3Dual EGFR/VGFR2 inhibitor
Compound 5jHCT1167.60Induces apoptosis
Compound 5kHePG-224Cell cycle arrest

Antimicrobial Activity

The presence of the triazole and pyrimidine rings in the compound suggests potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial and fungal strains. For instance, certain derivatives have shown activity against resistant strains of bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Antiparasitic Activity

Compounds with structural similarities have also been reported to possess antiparasitic activity. They target specific pathways in parasites that are crucial for their survival and replication . The triazole ring is particularly noted for its role in inhibiting enzymes involved in the biosynthesis of essential molecules in parasites.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The structure allows for interaction with various protein kinases involved in cell signaling pathways, particularly those related to cancer proliferation.
  • Induction of Apoptosis : Studies indicate that similar compounds can activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : By interfering with cyclin-dependent kinases (CDKs), these compounds can halt the cell cycle at various checkpoints, preventing cancer cell division .

Study on Anticancer Effects

A recent study evaluated a series of triazolo-pyrimidine derivatives for their anticancer effects. Among them, the compound similar to this compound exhibited remarkable selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of related compounds against various pathogens. The results indicated that certain derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS RN Molecular Formula Key Structural Features Reference
3-Chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one Not provided C₂₂H₂₅ClN₈O₂ 4-Methoxyphenyl-triazolo[4,5-d]pyrimidine core; 3-chloro-2,2-dimethylpropan-1-one substituent Target
2-Chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone 920414-55-7 C₁₇H₁₈ClN₇O₂ 3-Methoxyphenyl substitution; smaller ethanone group (lacks dimethyl branching)
1-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) Not provided C₁₃H₉ClN₄O Pyrazolo[1,5-a]pyrimidinone core; lacks triazole ring and piperazine linker
2-[3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 1005560-39-3 C₂₀H₁₈ClN₉ Pyrazolo-triazolo-pyrimidine core; chloro-pyrazole substituent
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane Not provided C₂₃H₂₈Cl₂N₄ Bis-piperazine scaffold; lacks heterocyclic core

Key Observations :

Substituent Position Sensitivity: The 4-methoxyphenyl group in the target compound (vs. 3-methoxyphenyl in ) may enhance π-stacking interactions in binding pockets, as para-substituted aryl groups often improve affinity in kinase inhibitors .

Core Heterocycle Variations: Triazolo[4,5-d]pyrimidine (target) vs. pyrazolo[1,5-a]pyrimidinone (MK86): The triazole ring in the target compound introduces additional hydrogen-bonding capacity, which could enhance target engagement . Pyrazolo-triazolo-pyrimidine derivatives (e.g., ) exhibit fused-ring systems but lack the piperazine linker, reducing conformational flexibility compared to the target compound.

Piperazine-Linked Derivatives :

  • Compounds like 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane highlight the importance of piperazine in modulating solubility and bioavailability. However, the absence of a triazolopyrimidine core limits their mechanistic overlap with the target compound.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods described for analogs in , involving:

  • Condensation of aldehyde intermediates with nitroaminopyridines.
  • Reduction steps using Na₂S₂O₄ to form heterocyclic cores.

Research Findings and Implications

  • Biological Activity: While direct data for the target compound are unavailable, structurally related triazolopyrimidines (e.g., ) show kinase inhibitory activity. The chloro-dimethylpropanone group may reduce metabolic degradation compared to ethanone analogs.
  • Physicochemical Properties: The molecular weight (~483 g/mol for the target vs. The 4-methoxy group may mitigate cytochrome P450-mediated oxidation, enhancing half-life .

Q & A

Q. What are the standard synthetic routes for this compound, and what purification methods ensure high yield?

The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Cyclocondensation : Reacting triazole precursors with substituted pyrimidine intermediates under reflux conditions (e.g., dimethylformamide at 120°C) .
  • Piperazine functionalization : Introducing the piperazine moiety via nucleophilic substitution, monitored by TLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
  • X-ray crystallography : Resolves stereochemistry and confirms piperazine-triazolo-pyrimidine ring fusion .

Q. What in vitro models are used for preliminary biological activity screening?

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, PI3K) using fluorescence-based protocols .
  • Cell viability assays : MTT or resazurin tests in cancer cell lines (e.g., HepG2, MCF-7) .

Q. How is purity assessed, and what impurities are commonly reported?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities <0.1% .
  • Common impurities : Unreacted triazole intermediates or piperazine byproducts, identified via LC-MS .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying reaction conditions?

  • Design of Experiments (DoE) : Vary temperature (80–140°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C) to identify optimal parameters .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to minimize side-product formation .

Q. What strategies resolve discrepancies in reported biological activity across studies?

  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Replicate studies using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .

Q. How can researchers evaluate stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions, followed by HPLC-MS to identify degradation products .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS/MS .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Proteomics/pharmacodynamics : Combine SILAC labeling with phosphoproteomics to map kinase inhibition pathways .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes against target proteins (e.g., triazolo-pyrimidine interactions with ATP-binding pockets) .

Q. How to design studies assessing environmental fate and ecotoxicological risks?

  • OECD 307 guideline : Evaluate soil biodegradation via HPLC-UV quantification of parent compound and metabolites .
  • Ecotoxicology assays : Test Daphnia magna survival and algal growth inhibition (OECD 202/201) to determine EC50 values .

Methodological Notes

  • Experimental design : Use randomized block designs for biological replicates to minimize batch effects .
  • Data contradiction analysis : Apply multivariate statistics (PCA, ANCOVA) to distinguish assay variability from true biological differences .
  • Theoretical frameworks : Link mechanistic studies to kinase inhibition theory or QSAR models for predictive validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.